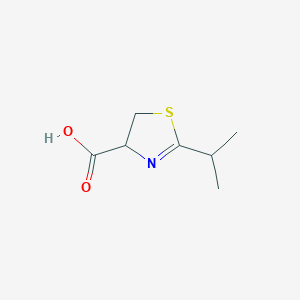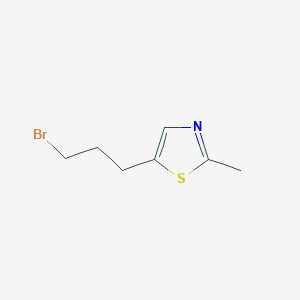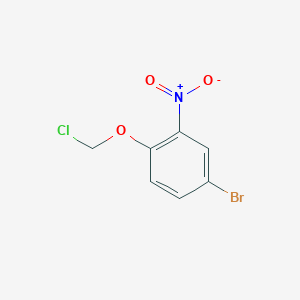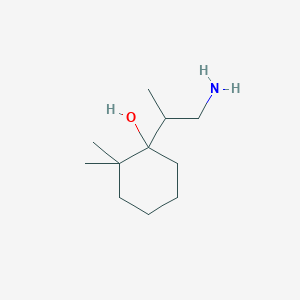![molecular formula C7H9BrF3N3 B13176856 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine is a chemical compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Propan-1-Amine Group: The final step involves the attachment of the propan-1-amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromo group can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the pyrazole ring.
4-Bromo-3-(trifluoromethyl)-1H-pyrazole: Similar but lacks the propan-1-amine group.
Uniqueness
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine is unique due to the combination of the pyrazole ring, bromo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9BrF3N3 |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C7H9BrF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2 |
InChI Key |
CFKAGVDIWDTMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCN)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)


![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)

![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)



![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
